molecular formula C18H28N2O2 B12701371 N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide CAS No. 95695-61-7

N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide

Cat. No.: B12701371
CAS No.: 95695-61-7
M. Wt: 304.4 g/mol
InChI Key: XSZLMFQKBDWSEW-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide, also known as Phenampromide, is a synthetic compound with the molecular formula C17H26N2O and a molecular weight of 274.4011 g/mol . This compound is classified as a propionanilide derivative and has been studied for its various chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide typically involves the reaction of N-phenylpropionamide with 1-methyl-2-piperidinoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This interaction leads to changes in cellular signaling pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide
  • N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide
  • N-(1-Methyl-2-piperidinoethyl)-N-phenylpropanamide

Uniqueness

N-(1-Methyl-2-piperidinoethyl)-p-propionanisidide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

95695-61-7

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide

InChI

InChI=1S/C18H28N2O2/c1-4-18(21)20(16-8-10-17(22-3)11-9-16)15(2)14-19-12-6-5-7-13-19/h8-11,15H,4-7,12-14H2,1-3H3

InChI Key

XSZLMFQKBDWSEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCCCC2

Origin of Product

United States

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